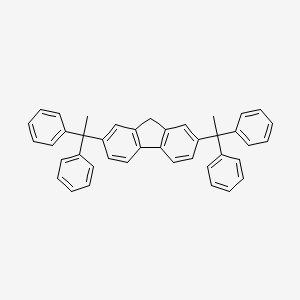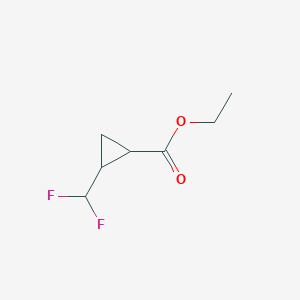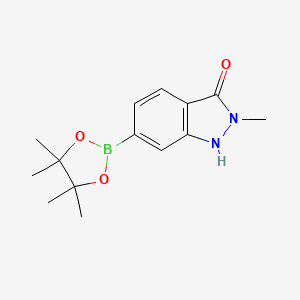
2,7-Bis(1,1-diphenylethyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(1,1-diphenylethyl)-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of two 1,1-diphenylethyl groups attached to the 2 and 7 positions of the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(1,1-diphenylethyl)-9H-fluorene typically involves the reaction of fluorene with 1,1-diphenylethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(1,1-diphenylethyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,7-Bis(1,1-diphenylethyl)-9H-fluorene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be utilized in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,7-Bis(1,1-diphenylethyl)-9H-fluorene involves its interaction with specific molecular targets. The compound can interact with various enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Fluorene: The parent compound of 2,7-Bis(1,1-diphenylethyl)-9H-fluorene, lacking the 1,1-diphenylethyl groups.
2,7-Di-tert-butylfluorene: Similar in structure but with tert-butyl groups instead of 1,1-diphenylethyl groups.
9,9-Diphenylfluorene: Another derivative of fluorene with diphenyl groups at the 9 position.
Uniqueness
This compound is unique due to the presence of the bulky 1,1-diphenylethyl groups at the 2 and 7 positions. This structural feature imparts distinct physical and chemical properties, such as increased steric hindrance and altered electronic characteristics, making it valuable for specific applications in materials science and organic synthesis.
Properties
Molecular Formula |
C41H34 |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
2,7-bis(1,1-diphenylethyl)-9H-fluorene |
InChI |
InChI=1S/C41H34/c1-40(32-15-7-3-8-16-32,33-17-9-4-10-18-33)36-23-25-38-30(28-36)27-31-29-37(24-26-39(31)38)41(2,34-19-11-5-12-20-34)35-21-13-6-14-22-35/h3-26,28-29H,27H2,1-2H3 |
InChI Key |
GKEAJSMKBNJJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4)C=C(C=C5)C(C)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate](/img/structure/B13692354.png)


![N-[4-(2-Benzothiazolyl)phenyl]-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B13692379.png)
![(E)-tert-Butyl[[1-[4-chloro-3-(trifluoromethyl)phenyl]prop-1-en-1-yl]oxy]dimethylsilane](/img/structure/B13692384.png)


![(S)-2-[4-[6-[(4-Chloro-2-fluorobenzyl)oxy]-2-pyridyl]-3-fluorobenzyl]-1-(oxetan-2-ylmethyl)benzimidazole-6-carboxylic Acid](/img/structure/B13692397.png)

![3-[1-(Methylsulfonyl)ethyl]azetidine](/img/structure/B13692412.png)


